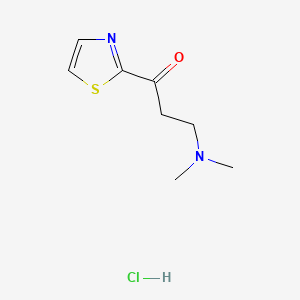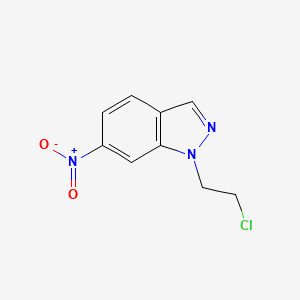
1-(2-Chloroethyl)-6-nitro-1h-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-6-nitro-1h-indazole is an organic compound belonging to the indazole family Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of a chloroethyl group at the first position and a nitro group at the sixth position of the indazole ring
準備方法
The synthesis of 1-(2-Chloroethyl)-6-nitro-1h-indazole typically involves the following steps:
Nitration of Indazole: The starting material, indazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the sixth position.
Alkylation: The nitrated indazole is then subjected to alkylation using 2-chloroethyl chloride in the presence of a base such as potassium carbonate. This step introduces the chloroethyl group at the first position of the indazole ring.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反応の分析
1-(2-Chloroethyl)-6-nitro-1h-indazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloroethyl group, to form corresponding alcohols or aldehydes.
Common reagents and conditions used in these reactions include bases like potassium carbonate for nucleophilic substitution, hydrogen gas with palladium on carbon for reduction, and oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions include substituted indazoles, amino-indazoles, and oxidized derivatives.
科学的研究の応用
1-(2-Chloroethyl)-6-nitro-1h-indazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-6-nitro-1h-indazole involves its interaction with molecular targets within cells. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to the inhibition of DNA replication and cell division. This mechanism is similar to that of other nitroaromatic compounds used in chemotherapy. The chloroethyl group can also form covalent bonds with nucleophilic sites in proteins and DNA, further contributing to its biological activity.
類似化合物との比較
1-(2-Chloroethyl)-6-nitro-1h-indazole can be compared with other similar compounds such as:
1-(2-Chloroethyl)-3-nitro-1h-indazole: Similar structure but with the nitro group at the third position.
1-(2-Chloroethyl)-6-amino-1h-indazole: Similar structure but with an amino group instead of a nitro group.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: A nitrosourea compound with a chloroethyl group, used in chemotherapy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
27225-61-2 |
|---|---|
分子式 |
C9H8ClN3O2 |
分子量 |
225.63 g/mol |
IUPAC名 |
1-(2-chloroethyl)-6-nitroindazole |
InChI |
InChI=1S/C9H8ClN3O2/c10-3-4-12-9-5-8(13(14)15)2-1-7(9)6-11-12/h1-2,5-6H,3-4H2 |
InChIキー |
ZHDGPTFWOLGVJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


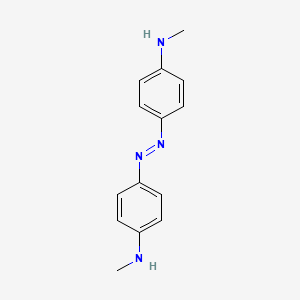
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)

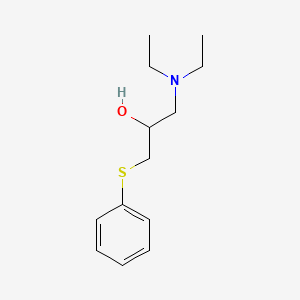
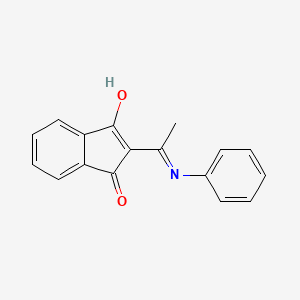
![Ethyltris[(oxiran-2-yl)methoxy]silane](/img/structure/B14683322.png)
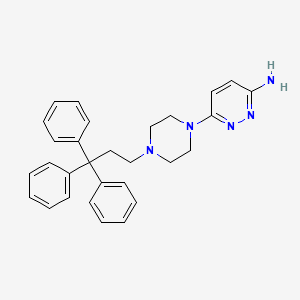
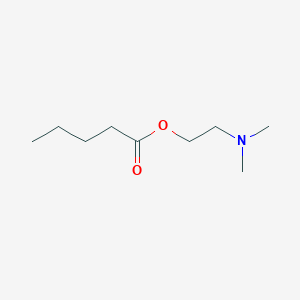
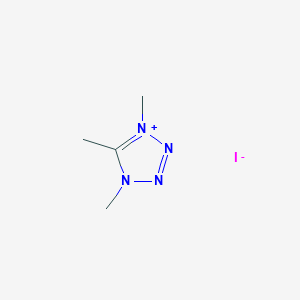
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)


